![molecular formula C17H17ClN2O5S B2438537 4-chloro-2-nitro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide CAS No. 866152-03-6](/img/structure/B2438537.png)
4-chloro-2-nitro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide
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Overview
Description
The compound “4-chloro-2-nitro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C17H17ClN2O5S . It is a complex organic compound that contains a benzofuran ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H17ClN2O5S . It contains a benzofuran ring, a nitro group (-NO2), a chloro group (-Cl), and a sulfonamide group (-SO2NH2) .Scientific Research Applications
- Researchers have grown single crystals of 4-chloro-2-nitroaniline (4Cl2NA) using the slow evaporation method . These crystals exhibit non-centrosymmetric space group structures and possess NLO properties.
- Substituted benzofurans, including derivatives of 4-chloro-2-nitro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide, have shown significant anticancer effects .
- The amine group forms intramolecular hydrogen bonds with the nearby ortho-position nitro group oxygen atom .
- Slow evaporation remains a suitable method for growing organic NLO single crystals, including 4Cl2NA .
Nonlinear Optical (NLO) Single Crystals
Anticancer Activity
Thermal Stability and Mechanical Properties
Intermolecular Hydrogen Bonding
Organic Single Crystal Growth
Donor–Acceptor π Conjugation
Mechanism of Action
Benzofuran derivatives
This compound contains a benzofuran moiety. Benzofuran derivatives have been found to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic . Some benzofuran derivatives have also been shown to inhibit topoisomerase I, sigma receptors, Pim-1, farnesyl transferase, histamine H3 receptors, and carbonic anhydrase .
Nitroaromatic compounds
This compound also contains a nitro group attached to an aromatic ring. Nitroaromatic compounds are known to be bioactive and can interact with biological systems in various ways. For example, 4-nitrophenol has been found to cause methemoglobinemia, potentially leading to cyanosis, confusion, and unconsciousness .
Chloroaromatic compounds
The presence of a chlorine atom on the aromatic ring could influence the compound’s reactivity and biological activity. For instance, 4-chloro-2-nitroaniline has been studied for its toxicity in rat hepatocytes .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-nitro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-10-4-6-13(16-12(10)9-17(2,3)25-16)19-26(23,24)15-7-5-11(18)8-14(15)20(21)22/h4-8,19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUVFKFXCMDLRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-nitro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide |
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